molecular formula C7H13F2N B2478334 [(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine CAS No. 2550997-17-4

[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine

Cat. No.: B2478334
CAS No.: 2550997-17-4
M. Wt: 149.185
InChI Key: MDPFZCHMICQPOC-NTSWFWBYSA-N
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Description

[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine is a compound of interest in various fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluoromethylating agents such as ClCF2H in the presence of a base to introduce the difluoromethyl group onto a cyclopentyl precursor .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. Metal-based catalytic systems and radical difluoromethylation techniques are often employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted cyclopentyl derivatives .

Scientific Research Applications

[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    [(1R,2R)-2-(Trifluoromethyl)cyclopentyl]methanamine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    [(1R,2R)-2-(Methyl)cyclopentyl]methanamine: Lacks the fluorine atoms, resulting in different chemical properties.

Uniqueness

[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance metabolic stability, lipophilicity, and binding affinity, making the compound valuable for various applications .

Properties

IUPAC Name

[(1R,2R)-2-(difluoromethyl)cyclopentyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c8-7(9)6-3-1-2-5(6)4-10/h5-7H,1-4,10H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPFZCHMICQPOC-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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